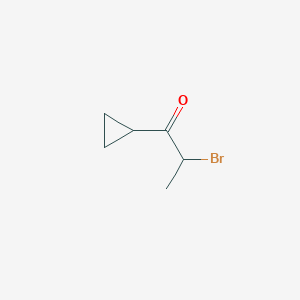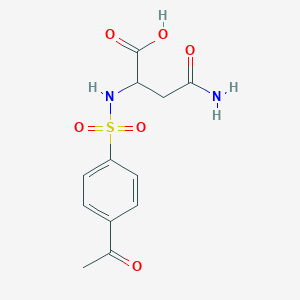
2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid
Descripción general
Descripción
2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is a chemical compound with the molecular weight of 271.29. Its IUPAC name is N-[(4-acetylphenyl)sulfonyl]alanine . It is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds involves the use of chlorosulfonic acid . The key step of production via the commonly used chlorosulfonic acid routine is the synthesis of p-acetaminobenzenesulfonyl chloride (P-ASC). A large amount of HSO3Cl has to be used in the traditional process, which results in serious environmental problems .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO5S/c1-7(11(14)15)12-18(16,17)10-5-3-9(4-6-10)8(2)13/h2-5,12H,1-2H3,(H,14,15) . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid are not available, similar compounds such as sulfonamides have been synthesized and studied for their antibacterial activities .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 271.29 . .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antitumor Applications
- Sulfonamide derivatives, including structures similar to 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, have been extensively studied for their antitumor properties. Such compounds are designed and synthesized with the aim of achieving potent antitumor agents with low toxicity. For instance, derivatives containing 5-fluorouracil and nitrogen mustard have shown high antitumor activity and low toxicity, indicating their potential as novel kinds of antitumor drugs Zhaohua Huang, Zhaoliang Lin, Junlian Huang, 2002.
Pharmacological Properties and Drug Development
- The pharmacological properties of compounds structurally related to 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, such as diminazene aceturate, have been studied for their therapeutic potential beyond their original applications. Research has highlighted their potential in treating animal trypanosomiasis, suggesting new pharmacological applications for these compounds, including leishmanicidal, amebicidal, and anti-pneumocystis activities G. L. S. Oliveira, R. Freitas, 2015.
Synthesis and Structural Analysis
- Studies on the synthesis, structure, and evaluation of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives for anticholinesterase and antioxidant activities have been conducted. These compounds were evaluated for their inhibitory effect against acetylcholinesterase and butyrylcholinesterase activities, as well as for their antioxidant effect, demonstrating the versatility of sulfonamide derivatives in drug development M. Mphahlele, S. Gildenhuys, S. Zamisa, 2021.
Advanced Organic Synthesis Techniques
- The synthesis of sulfonamide derivatives has led to advances in organic synthesis techniques, providing new pathways for creating compounds with potential therapeutic applications. These advances include the development of novel synthetic routes and the exploration of their mechanisms of action, further expanding the utility of sulfonamide derivatives in scientific research E. A. Bliss, P. Long, 1937.
Safety And Hazards
Propiedades
IUPAC Name |
2-[(4-acetylphenyl)sulfonylamino]-4-amino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c1-7(15)8-2-4-9(5-3-8)21(19,20)14-10(12(17)18)6-11(13)16/h2-5,10,14H,6H2,1H3,(H2,13,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGGIKOTVXGKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




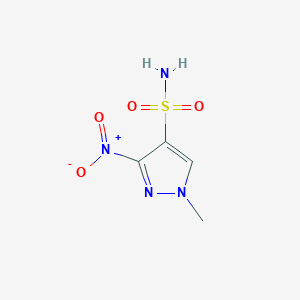

![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)
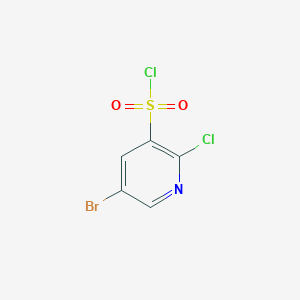
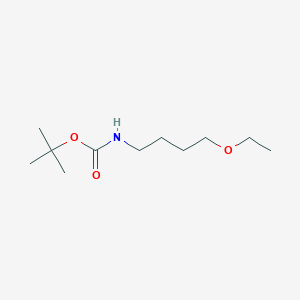
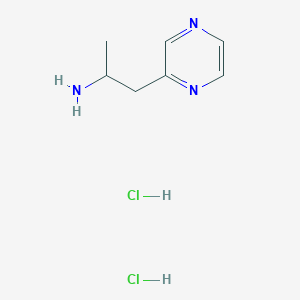

![(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride](/img/structure/B1521240.png)


